molecular formula C19H19N3O4 B2359316 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 922896-90-0

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2359316
CAS No.: 922896-90-0
M. Wt: 353.378
InChI Key: YBFOCNYNPJVEIE-UHFFFAOYSA-N
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Description

The molecule “1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea” is a complex organic compound. It consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Synthesis Analysis

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines, synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure was optimized geometrically using Density Functional Theory (DFT) calculations at the B3LYP/6–311 G++(d,p) basis set level and compared with the experimental values . Molecular orbital calculations providing electron-density plots of HOMO and LUMO molecular orbitals and molecular electrostatic potentials (MEP) were also computed both with the DFT/B3LYP/6–311 G++(d,p) basis set .


Chemical Reactions Analysis

The title compound, synthesized by the Claisen–Schmidt condensation method, the essentially planar chalcone unit adopts an s-cis configuration with respect to the carbonyl group within the ethylenic bridge .


Physical and Chemical Properties Analysis

The compound is semisolid, with a yield of 64%. Its IR (KBr) ν max /cm −1 is 3434.1, 2892.1, 2775.0, 1250.4. Its 1 H NMR (300MHz, CDCl 3, δ, ppm) is 8.04–8.02 (d, 1H, 5.4 Hz), 7.09–7.07 (d, 1H, 5.4 Hz), 6.77–6.74 (d, 2H, 7.5 Hz), 6.61–6.59 (d, 1H, 8.4 Hz), 5.82 (s, 2H), 4.30 (s, 2H). Its 13 C NMR (100 MHz, CDCl 3, δ, ppm) is 171.27, 161.04, 156.00, 147.71, 130.86, 122.42, 120.55, 109.42, 100.93, 29.66 .

Scientific Research Applications

Acetylcholinesterase Inhibition

1-(benzo[d][1,3]dioxol-5-yl) derivatives, including urea compounds, have been studied for their potential as acetylcholinesterase inhibitors. A study by Vidaluc et al. (1995) involved synthesizing flexible ureas with acetylcholinesterase inhibitory activity. The research highlighted the significance of optimizing the spacer length and the importance of conformational flexibility in such compounds for effective interaction with enzyme binding sites (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Iron(III) Complex Formation

Another aspect of scientific research involving similar urea derivatives is their ability to form complexes with iron(III). Ohkanda et al. (1993) conducted a study on N-Hydroxyamide-Containing Heterocycles and their tendency to form complexes with iron(III). This research offers insight into the potential of these compounds in biochemical applications related to iron(III) interactions (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).

Antibacterial Properties

Research by Mulwad and Mir (2008) on N-[Coumarin-6-yl] derivatives, including those with urea groups, has shown significant antibacterial activities against Gram-positive and Gram-negative bacteria. This highlights the potential use of such compounds in developing new antibacterial agents (Mulwad & Mir, 2008).

Nonlinear Optical Materials

Wen et al. (2020) explored the use of benzo[e]indol derivatives in the field of nonlinear optics. Their study emphasizes the application of such compounds in integrated photonics and optical data storage, demonstrating the versatility of urea derivatives in advanced material science (Wen, Ping, Li, Shang, Zhao, Hai, Cao, Yuan, Wang, He, & Yang, 2020).

Targeting Urokinase Receptor

In the context of cancer research, Wang et al. (2011) studied compounds targeting the urokinase receptor (uPAR), including those similar to 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea. Their findings contribute to the understanding of tumor invasion, migration, and angiogenesis, offering a pathway for therapeutic intervention in breast cancer metastasis (Wang, Li, Sinn, Knabe, Khanna, Jo, Silver, Oh, Li, Sandusky, Sledge, Nakshatri, Jones, Pollok, & Meroueh, 2011).

Pharmacokinetics and Drug Analysis

Liang et al. (2020) synthesized deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea for LC–MS analysis in pharmacokinetic studies. This indicates the role of such compounds in enhancing drug absorption and distribution studies, crucial for developing new pharmacological agents (Liang, Wang, Yan, & Wang, 2020).

5-Lipoxygenase-Activating Protein Inhibition

Hutchinson et al. (2009) focused on compounds including pyridinyl-indol-ureas as inhibitors of 5-lipoxygenase-activating protein. This study contributes to the understanding of leukotriene synthesis inhibition, which has implications in treating inflammatory diseases and asthma (Hutchinson, Li, Arruda, Baccei, Bain, Chapman, Correa, Darlington, King, Lee, Lorrain, Prodanovich, Rong, Santini, Stock, Prasit, & Evans, 2009).

Mechanism of Action

Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Future Directions

These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-9-8-22-11-15(14-4-2-3-5-16(14)22)21-19(23)20-13-6-7-17-18(10-13)26-12-25-17/h2-7,10-11H,8-9,12H2,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFOCNYNPJVEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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